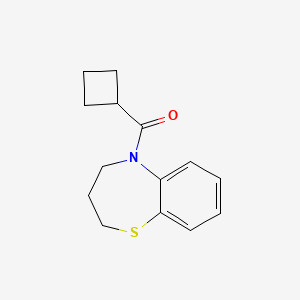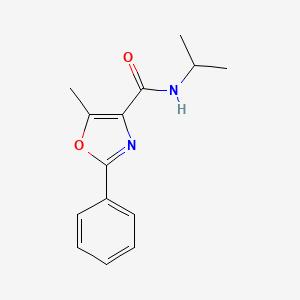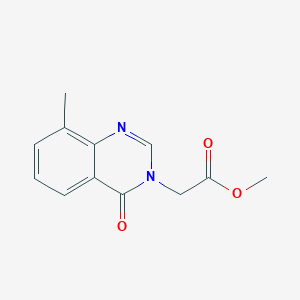![molecular formula C18H16Cl2N2O2 B7471839 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide, also known as DPCP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its ability to selectively bind to cancer cells and induce apoptosis. This compound binds to the sigma-2 receptor on the surface of cancer cells, which triggers a signaling cascade that leads to the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that this compound has antitumor activity and can inhibit tumor growth in animal models. This compound has also been shown to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is its ability to selectively bind to cancer cells, which makes it a promising candidate for targeted drug delivery. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain applications.
将来の方向性
There are several future directions for the study of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide. One potential direction is the development of novel materials using this compound as a building block. Another potential direction is the further investigation of this compound as a cancer treatment, particularly in combination with other therapies. Additionally, the development of more efficient synthesis methods for this compound could enable its widespread use in various applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as cancer treatment, drug delivery, and material science. Its ability to selectively bind to cancer cells and induce apoptosis makes it a promising candidate for targeted drug delivery. Further research is needed to fully explore the potential of this compound in these fields.
合成法
The synthesis of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves the reaction of 4-(pyrrolidine-1-carbonyl)aniline with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields such as cancer treatment, drug delivery, and material science. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, this compound has been used as a carrier for targeted drug delivery due to its ability to selectively bind to cancer cells. In material science, this compound has been used to synthesize novel materials with unique properties.
特性
IUPAC Name |
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-8-16(20)15(11-13)17(23)21-14-6-3-12(4-7-14)18(24)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGIXXPPFYQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)



![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
